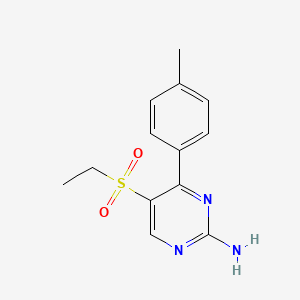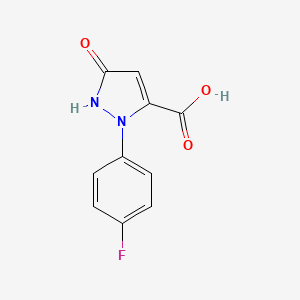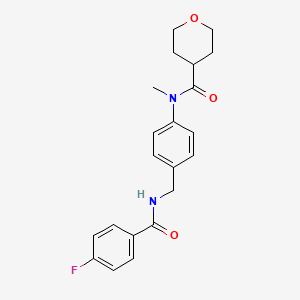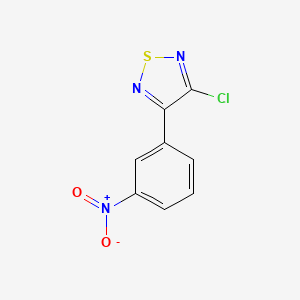
2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida es un compuesto orgánico complejo que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciano, un grupo metoxifenil y un grupo fenil unidos a un anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida generalmente implica múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se sintetiza a través de una serie de reacciones de condensación que involucran precursores apropiados.
Introducción de grupos funcionales: Los grupos ciano, metoxifenil y fenil se introducen a través de varias reacciones de sustitución.
Formación de tioéter: El enlace tioéter se forma mediante la reacción del derivado de piridina con un compuesto de tiol adecuado en condiciones controladas.
Formación de acetamida:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ciano en un grupo amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden emplear reactivos como halógenos, agentes alquilantes y nucleófilos en condiciones apropiadas.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la síntesis de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-((3-Ciano-6-(4-metoxifenil)-4-(trifluorometil)piridin-2-il)tio)-N-metilacetamida
- 2-((3-Ciano-6-(4-metoxifenil)-4-fenil-2-piridinil)tio)-N-(5-metil-2-tiazolyl)acetamida
Singularidad
2-((3-Ciano-6-(4-metoxifenil)-4-fenilpiridin-2-il)tio)-N-fenilacetamida es único debido a su combinación específica de grupos funcionales, que le confiere propiedades químicas distintas y posibles aplicaciones. Su estructura permite diversas modificaciones químicas, lo que la convierte en un compuesto versátil en la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C27H21N3O2S |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
2-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3O2S/c1-32-22-14-12-20(13-15-22)25-16-23(19-8-4-2-5-9-19)24(17-28)27(30-25)33-18-26(31)29-21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,29,31) |
Clave InChI |
ZMAPANFAVVETDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)
![1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B11782816.png)


![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)



